ML-792

Descripción general

Descripción

ML-792 es un inhibidor específico de la enzima activadora de modificador similar a ubiquitina pequeño. Es conocido por su alta selectividad y potencia en la inhibición de la enzima activadora de modificador similar a ubiquitina pequeño 1 y la enzima activadora de modificador similar a ubiquitina pequeño 2 en ensayos enzimáticos. Este compuesto ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de la biología del cáncer y la biología molecular .

Aplicaciones Científicas De Investigación

ML-792 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como una herramienta para estudiar la función de las enzimas activadoras de modificador similar a ubiquitina pequeño. En biología, this compound se emplea para investigar el papel de las enzimas activadoras de modificador similar a ubiquitina pequeño en varios procesos celulares, como la modificación de proteínas y la transducción de señales. En medicina, this compound ha mostrado potencial como agente anticancerígeno, particularmente en el tratamiento de cánceres que sobreexpresan el oncogén MYC. Además, this compound se utiliza en la industria para el desarrollo de nuevos agentes terapéuticos y como una sonda química en el descubrimiento de fármacos .

Mecanismo De Acción

ML-792 ejerce sus efectos inhibiendo la actividad de las enzimas activadoras de modificador similar a ubiquitina pequeño. Forma un aducto covalente con el modificador similar a ubiquitina pequeño de una manera dependiente de la enzima activadora de modificador similar a ubiquitina pequeño, que luego actúa como un inhibidor competitivo para la enzima activadora de modificador similar a ubiquitina pequeño. Este mecanismo de acción agota la cantidad de modificador similar a ubiquitina pequeño libre disponible para la conjugación, lo que interrumpe la vía del modificador similar a ubiquitina pequeño y lleva a la inhibición de la proliferación de células cancerosas .

Análisis Bioquímico

Biochemical Properties

ML-792 interacts with the SUMO-activating enzyme (SAE), inhibiting its activity . This interaction occurs at nanomolar levels, demonstrating the high affinity of this compound for its target . The inhibition of SAE by this compound leads to a decrease in SUMOylation, a post-translational modification process that attaches small ubiquitin-like modifier (SUMO) proteins to target proteins .

Cellular Effects

This compound has been shown to decrease SUMOylation in various cancer cells, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC) cells . This decrease in SUMOylation can lead to reduced cancer cell proliferation . In HCC, this compound treatment has been associated with a reduction in the exhausted CD8+ T cells and an enhancement of cytotoxic NK cells, M1 macrophages, and cytotoxic T lymphocytes .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the SUMO-activating enzyme (SAE), leading to a decrease in SUMOylation . This can affect various cellular processes, including cell proliferation, cell signaling pathways, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to decrease SUMOylation at nanomolar levels in HCC cells . Over time, this can lead to a reduction in tumor burden .

Metabolic Pathways

This compound is involved in the SUMOylation pathway, where it inhibits the SUMO-activating enzyme (SAE) . This can affect the SUMOylation of various proteins, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

Given its role as an inhibitor of the SUMO-activating enzyme (SAE), it is likely to be found in the same subcellular locations as SAE and the proteins it SUMOylates .

Métodos De Preparación

La síntesis de ML-792 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética típicamente incluye el uso de reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas. Los métodos de producción industrial para this compound están diseñados para asegurar una alta pureza y rendimiento, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución para la purificación .

Análisis De Reacciones Químicas

ML-792 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

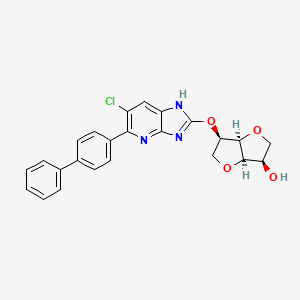

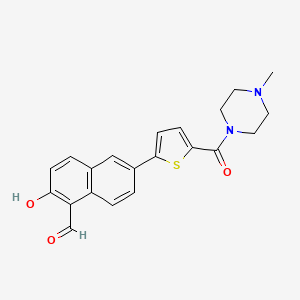

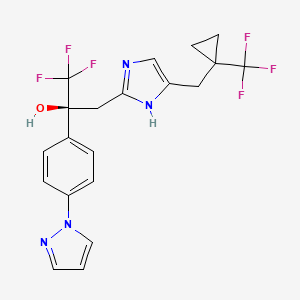

ML-792 es único en su alta selectividad y potencia para las enzimas activadoras de modificador similar a ubiquitina pequeño en comparación con otros compuestos similares. Los compuestos similares incluyen COH000, que también es un inhibidor de la enzima activadora de modificador similar a ubiquitina pequeño pero actúa a través de un mecanismo alostérico en lugar de uno covalente. Otros compuestos relacionados incluyen inhibidores de la enzima activadora de NEDD8 y la enzima activadora de ubiquitina, como Pevonedistat y Nutlin-3a. this compound destaca por su objetivo específico de las enzimas activadoras de modificador similar a ubiquitina pequeño y su efectividad en estudios preclínicos .

Propiedades

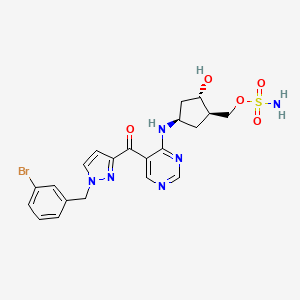

IUPAC Name |

[(1R,2S,4R)-4-[[5-[1-[(3-bromophenyl)methyl]pyrazole-3-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26)/t14-,16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCKLTWSXFDLLP-OGWOLHLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C[C@@H]([C@H]1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

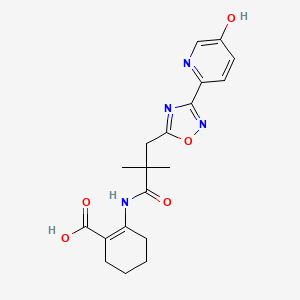

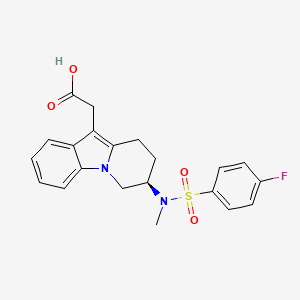

Feasible Synthetic Routes

Q1: What is ML-792 and what is its mechanism of action?

A1: this compound, also known as {(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate, is a potent and selective inhibitor of the SUMO Activating Enzyme (SAE). [, , ] This enzyme is essential for the first step in the SUMOylation pathway, a process where Small Ubiquitin-like Modifier (SUMO) proteins are attached to target proteins, often influencing their function, localization, and interactions. By blocking SAE, this compound effectively inhibits the entire SUMOylation cascade. [, , ]

Q2: What are the downstream effects of inhibiting SUMOylation with this compound?

A2: Inhibiting SUMOylation with this compound can have a wide range of effects depending on the cell type and context. Several studies highlight its impact on:

- Stem cell pluripotency: this compound treatment of human induced pluripotent stem cells (hiPSCs) leads to a decrease in pluripotency markers, suggesting a role for SUMOylation in maintaining stem cell identity. []

- Adipogenesis and Osteogenesis: this compound can reverse the increased osteogenic potential and decreased adipogenic potential seen in preadipocytes with IRX3 knockout, highlighting the role of IRX3-mediated SUMOylation in regulating these processes. []

- PML-NB formation: While this compound doesn't affect the arsenic-induced solubility change of the promyelocytic leukemia protein (PML), it does influence the number and size of PML-NBs, indicating a role for SUMOylation in their dynamics. [, ]

- Immune response to infection: this compound treatment can increase the intracellular proliferation of Staphylococcus aureus in macrophages, suggesting that SUMOylation plays a role in the host response to this bacterium. []

- Glucocorticoid receptor activity: Inhibiting SUMOylation with this compound can mimic the effects of a SUMOylation-deficient glucocorticoid receptor (GR), leading to increased chromatin binding and target gene expression. []

Q3: What is known about the structure of this compound?

A3: While specific spectroscopic data for this compound is limited in the provided research, its chemical name is {(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate. This provides insight into its chemical structure, which is crucial for understanding its interaction with SAE and for developing future SUMOylation inhibitors.

Q4: How does this compound affect the SUMOylation of specific proteins?

A4: Research shows that this compound treatment can affect the SUMOylation of specific proteins in various contexts:

- PML: this compound does not prevent the arsenic-induced solubility shift and SUMOylation of PML, but it does impact the dynamics of PML-NBs. [, ]

- Sp100: Similar to PML, this compound does not prevent arsenic-induced SUMOylation and solubility changes in Sp100. []

- Global SUMOylation: In preadipocytes, this compound can reverse the increased global SUMOylation levels observed upon IRX3 knockout. []

Q5: What is the significance of studying this compound in the context of disease?

A5: this compound is a valuable tool compound for dissecting the role of SUMOylation in various diseases:

- Cancer: Understanding the role of SUMOylation in cancer cell survival and immune evasion could offer novel therapeutic avenues. [, , ]

- Infectious Diseases: Manipulating the host SUMOylation response with this compound could offer insights into bacterial pathogenesis and potential therapeutic targets. []

- Metabolic Disorders: The role of IRX3 and SUMOylation in adipogenesis and osteogenesis suggests a potential link to metabolic diseases like obesity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)

![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)

![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)